molecular formula C10H12ClNO2S B13515810 methyl S-(4-chlorophenyl)cysteinate

methyl S-(4-chlorophenyl)cysteinate

Cat. No.: B13515810
M. Wt: 245.73 g/mol
InChI Key: HIZBADLFLXWMNB-UHFFFAOYSA-N
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Description

Methyl S-(4-chlorophenyl)cysteinate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is a derivative of cysteine, an amino acid, and features a 4-chlorophenyl group attached to the sulfur atom of the cysteine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl S-(4-chlorophenyl)cysteinate typically involves the reaction of 4-chlorobenzyl chloride with cysteine in the presence of a base, followed by methylation of the resulting product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Temperature: Room temperature to moderate heating

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl S-(4-chlorophenyl)cysteinate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or disulfides

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Methyl S-(4-chlorophenyl)cysteinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for studying protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl S-(4-chlorophenyl)cysteinate involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in oxidative stress responses or interact with receptors in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl S-(4-fluorophenyl)cysteinate
  • Methyl S-(4-bromophenyl)cysteinate
  • Methyl S-(4-methylphenyl)cysteinate

Uniqueness

Methyl S-(4-chlorophenyl)cysteinate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and interactions compared to its analogs with other substituents on the phenyl ring.

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

methyl 2-amino-3-(4-chlorophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H12ClNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3

InChI Key

HIZBADLFLXWMNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC1=CC=C(C=C1)Cl)N

Origin of Product

United States

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